Fast green FCF (free acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

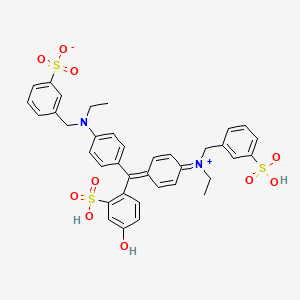

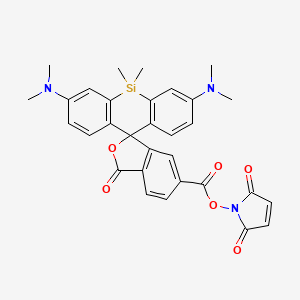

Fast Green FCF (free acid), also known as Food Green 3, FD&C Green No. 3, Green 1724, Solid Green FCF, and C.I. 42053, is a turquoise triarylmethane food dye. It is commonly used as a quantitative stain for histones at alkaline pH after acid extraction of DNA and as a protein stain in electrophoresis . Its E number is E143 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fast Green FCF is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the reaction of ethyl- [4- [ [4- [ethyl- [ (3-sulfophenyl)methyl]amino]phenyl]- (4-hydroxy-2-sulfophenyl)methylidene]-1-cyclohexa-2,5-dienylidene]- [ (3-sulfophenyl)methyl]azanium with sodium salts .

Industrial Production Methods

In industrial settings, Fast Green FCF is produced by dissolving the powdered dye in a solution of glacial acetic acid and distilled water. The dye is remarkably well soluble in water but much less in alcoholic solutions .

Chemical Reactions Analysis

Types of Reactions

Fast Green FCF undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s structure and color properties.

Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride.

Nucleophiles: Such as sodium hydroxide and ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can produce simpler aromatic amines .

Scientific Research Applications

Fast Green FCF has a wide range of scientific research applications, including:

Mechanism of Action

Fast Green FCF exerts its effects through various molecular interactions. For instance, it inhibits α-synuclein aggregation by disrupting the α-synuclein pentamer and reducing the β-sheet content. This is achieved through electrostatic interactions, hydrogen bonds, and π–π interactions . The dye also binds to specific regions of α-synuclein, namely region I (Y39-K45) and region II (H50-Q62) .

Comparison with Similar Compounds

Fast Green FCF is often compared with other food dyes, such as:

- Brilliant Blue FCF (FD&C Blue 1)

- Indigotine (FD&C Blue 2)

- Sunset Yellow FCF (FD&C Yellow 6)

- Tartrazine (FD&C Yellow 5)

- Allura Red AC (FD&C Red 40)

- Erythrosine (FD&C Red 3)

Uniqueness

Fast Green FCF is unique due to its specific staining properties and its ability to inhibit α-synuclein aggregation, making it valuable in both scientific research and industrial applications .

Properties

Molecular Formula |

C37H36N2O10S3 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-hydroxy-2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49) |

InChI Key |

VVJKKKDJADMKNM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)

![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)

![Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12361652.png)